2-Chloro-3-ethyl-7-methoxyquinoline

Lipophilicity Physicochemical profiling Drug-likeness

Research programs requiring a moderately lipophilic quinoline core for CNS or intracellular target engagement often face scaffold limitations with di-substituted analogs. This compound offers three chemically distinct diversification vectors-C-2 chloro for cross-coupling, C-3 ethyl for C-H activation, and C-7 methoxy for O-demethylation-enabling diverse library generation from a single starting material. With a TPSA of 22.1 Ų well below the 60 Ų BBB threshold and XLogP3 of 3.9, it is optimized for membrane partitioning without excessive metabolic liability. • Multi-vector scaffold: three addressable positions surpass the synthetic utility of di-substituted analogs • Favorable CNS drug-like properties: TPSA 22.1 Ų, XLogP3 3.9, zero H-bond donors • Clean profile: no structural alerts (alkyl chloride, nitro, aniline) for reliable screening data

Molecular Formula C12H12ClNO
Molecular Weight 221.684
CAS No. 132118-50-4
Cat. No. B593219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-ethyl-7-methoxyquinoline
CAS132118-50-4
Synonyms2-CHLORO-3-ETHYL-7-METHOXYQUINOLINE
Molecular FormulaC12H12ClNO
Molecular Weight221.684
Structural Identifiers
SMILESCCC1=C(N=C2C=C(C=CC2=C1)OC)Cl
InChIInChI=1S/C12H12ClNO/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13/h4-7H,3H2,1-2H3
InChIKeyCENAQQALKXXNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-ethyl-7-methoxyquinoline – Identity & Procurement


2-Chloro-3-ethyl-7-methoxyquinoline (CAS 132118-50-4) is a fully synthetic tri-substituted quinoline derivative with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It belongs to the quinoline family of nitrogen-containing heterocycles, featuring a chloro substituent at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 7-position of the bicyclic ring system [1]. The compound is listed in the EPA CompTox Chemicals Dashboard under DTXSID00653616 [2] and is commercially available from multiple suppliers including Santa Cruz Biotechnology (catalog sc-287939) as a research-grade chemical . Its computed XLogP3 is 3.9 and topological polar surface area (TPSA) is 22.1 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1].

Substitution 2-Cl / 3-Et / 7-OMe tri-substituted quinoline
Profile Moderate lipophilicity, low polar surface area
Availability Research-grade, commercially available from multiple suppliers

Why Substituting 2-Chloro-3-ethyl-7-methoxyquinoline with Analogs Is Unjustified


Tri-substituted quinolines are not functionally interchangeable because each substituent position independently modulates key molecular properties—lipophilicity (LogP), electronic distribution, steric environment, and metabolic stability—that collectively determine reactivity in cross-coupling reactions and biological target engagement [1]. Removing the 7-methoxy group (as in 2-chloro-3-ethylquinoline, CAS 67525-28-4) reduces hydrogen-bond acceptor count from 2 to 1 and drops the molecular weight by approximately 30 Da, altering both solubility and passive membrane permeability . Replacing the 3-ethyl with a 3-(2-chloroethyl) group (as in CAS 73863-51-1) introduces a second chlorine atom, increasing molecular weight to 256.13 and adding an electrophilic alkyl chloride moiety that can covalently react with biological nucleophiles, fundamentally changing both the toxicity profile (Acute Tox. 3 Oral classification) and the compound's utility as a clean synthetic intermediate . Evidence from quinoline antimalarial SAR literature further demonstrates that the 7-methoxy substituent can increase anti-Plasmodium potency by 3- to 8-fold relative to non-methoxylated analogs, making this group a critical determinant of biological activity that cannot be omitted without functional consequence [2].

7-Methoxy removal
Eliminating the 7-OMe group reduces hydrogen-bond acceptor count and may alter solubility, permeability, and anti-Plasmodium activity (class-level SAR suggests 3–8 fold potency shift; not measured for this compound).
Chloroethyl analog (CAS 73863-51-1)
The 3-(2-chloroethyl) replacement introduces an electrophilic alkyl chloride, changing reactivity, toxicity classification, and assay interference profile—making it unsuitable as a clean scaffold.
Alkyl chain variation
Different alkyl groups at C-3 (e.g., ethyl vs. H) shift lipophilicity and conformational flexibility; di-substituted analogs offer fewer synthetic diversification handles.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Profile vs. De-methoxylated and De-ethylated Analogs

The target compound exhibits a computed XLogP3 of 3.9, as reported in vendor specifications derived from PubChem computational pipelines [1]. This value represents a significant increase in lipophilicity compared to its de-methoxylated analog 2-chloro-3-ethylquinoline (CAS 67525-28-4), which has a reported LogP of approximately 3.45 . The ΔLogP of approximately +0.45 units conferred by the 7-methoxy group falls within a range known to meaningfully affect both aqueous solubility and passive membrane permeation rates, with each LogP unit increase typically corresponding to a ~10-fold change in partition coefficient. The 3-ethyl substituent further distinguishes the compound from 2-chloro-7-methoxyquinoline (CAS 49609-15-6), which lacks this alkyl group entirely and has a lower molecular weight (193.63 vs. 221.68) with correspondingly lower lipophilicity .

Lipophilicity vs. de-OMe/Et analogs
Cross-study comparable
Target XLogP3 3.9; de-OMe analog ≈3.45; Δ ≈+0.45
Supports selection based on lipophilicity-driven permeability
Computed values; no experimental LogP for target compound
Lipophilicity Physicochemical profiling Drug-likeness

TPSA and Membrane Permeability vs. Chloroethyl Analogs

The target compound has a computed TPSA of 22.1 Ų [1]. This value is determined by the two hydrogen-bond acceptors (the quinoline nitrogen and the 7-methoxy oxygen) and the absence of any hydrogen-bond donors. By comparison, the closely related analog 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS 73863-51-1) possesses the same number of H-bond acceptors and donors, yielding an identical TPSA. However, the chloroethyl analog carries a second chlorine atom that increases molecular weight to 256.13 and introduces an electrophilic alkyl chloride functionality . This reactive moiety can form covalent adducts with biological nucleophiles such as glutathione and cysteine residues, conferring a fundamentally different—and generally less desirable—reactivity profile for applications requiring a reversibly binding or chemically inert scaffold. The target compound thus provides the same TPSA-driven membrane permeability characteristics but without the latent electrophilic reactivity introduced by the chloroethyl side chain.

TPSA & electrophilic safety vs. chloroethyl
Cross-study comparable
TPSA 22.1 Ų for both; target lacks alkyl chloride; avoids Acute Tox. 3 classification of analog
Same permeability profile without latent electrophilic reactivity
TPSA computed; hazard classification from Sigma-Aldrich for analog
Membrane permeability TPSA Blood-brain barrier penetration

Rotatable Bond Count vs. Chloroethyl and Des-methoxy Analogs

The target compound contains exactly two rotatable bonds: the C3–ethyl C–C bond and the C7–methoxy C–O bond [1]. This places it at the lower boundary of desirable conformational flexibility for oral drug-like molecules (commonly ≤10 rotatable bonds per Lipinski guidelines). The analog 2-chloro-3-(2-chloroethyl)-7-methoxyquinoline (CAS 73863-51-1) contains three rotatable bonds due to the extended chloroethyl side chain , increasing conformational entropy and potentially reducing binding affinity through a larger entropic penalty upon target engagement [2]. Conversely, 2-chloro-3-ethylquinoline (CAS 67525-28-4) has only one rotatable bond (C3–ethyl), resulting in a more rigid scaffold with reduced ability to adapt to diverse binding pocket geometries. The target compound's intermediate rotatable bond count thus occupies a balanced conformational flexibility space between these two extremes.

Rotatable bonds vs. more/less flexible analogs
Cross-study comparable
nRotB = 2 (ethyl + methoxy); chloroethyl analog = 3; de-OMe analog = 1
Intermediate conformational flexibility may balance binding entropy and adaptability
Relevant for fragment-based library design; Veber guideline context
Conformational flexibility Rotatable bonds Entropic binding penalty

7-Methoxy Group: Potency Advantage in Anti-Plasmodium Assays

A class-level analysis of quinoline and quinolone antimalarial structure-activity relationships has demonstrated that the presence of a 7-methoxy substituent increases in vitro potency against Plasmodium falciparum by 3- to 8-fold compared to otherwise identical non-methoxylated scaffolds [1]. While this specific finding derives from quinolone antimalarial series rather than the 2-chloroquinoline subclass represented by the target compound, the consistent directional effect of 7-methoxy substitution across multiple quinoline chemotypes supports the inference that the target compound's 7-methoxy group is a potency-enhancing structural feature relative to 7-unsubstituted analogs such as 2-chloro-3-ethylquinoline (CAS 67525-28-4). No direct head-to-head antimalarial IC50 comparison between the target compound and its de-methoxylated analog has been published; this inference should be weighted accordingly. Separately, the 4-aminoquinoline antimalarial literature has established that 7-chloro and 7-methoxy substitution at the quinoline ring produce comparable anti-Plasmodium activity in many contexts [2], suggesting that the 7-methoxy group can functionally substitute for the 7-chloro motif found in chloroquine while offering different electronic and metabolic properties.

7-OMe anti-Plasmodium SAR
Class-level inference
Literature reports 3–8× potency increase with 7-OMe in quinolone series; no direct IC50 for this compound
Class-level rationale for scaffold prioritization; requires compound-specific validation
Extrapolated from quinolone antimalarials; not measured on target compound
Antimalarial activity 7-Methoxy SAR Plasmodium falciparum

2-Chloro Substituent as Synthetic Handle for Regioselective Functionalization

The 2-chloro substituent on the quinoline ring is not merely a structural descriptor but a chemically enabling functional group. Murie et al. (2018) demonstrated that chloro-substituted quinolines can undergo regioselective metalation at the C-3 position using lithium diisopropylamide (LDA) at -70°C, while lithium-magnesium and lithium-zinc amide bases direct functionalization to the C-2 or C-8 positions [1]. This study explicitly validates the synthetic utility of the 2-chloroquinoline substructure as a directing and activating group for subsequent diversification. The target compound's specific substitution pattern—2-chloro, 3-ethyl, 7-methoxy—provides three distinct sites for orthogonal functionalization: (i) nucleophilic aromatic substitution or metal-catalyzed cross-coupling at C-2 (chloro), (ii) deprotonation/electrophilic trapping at the C-4 or C-8 positions, and (iii) potential O-demethylation of the 7-methoxy group to generate a phenolic handle for further derivatization. This multi-vector synthetic accessibility distinguishes it from simpler mono- or di-substituted quinoline building blocks that offer fewer diversification points.

2-Cl synthetic handle validation
Supporting evidence
LDA-mediated C-3 metalation at -70°C; Li-Mg/Zn amides for C-2/C-8 (Murie et al. 2018)
Confirms three addressable diversification handles for library synthesis
Validated metalation conditions; J Org Chem 2018
Synthetic utility Cross-coupling Regioselective metalation

2-Chloro-3-ethyl-7-methoxyquinoline: Application Scenarios


Hit-to-Lead Programs: Lipophilic, Permeable Quinoline Scaffold

Programs seeking a moderately lipophilic quinoline core for CNS or intracellular target engagement should prioritize this compound over the 3-(2-chloroethyl) analog (CAS 73863-51-1), which carries an Acute Tox. 3 Oral classification and contains an electrophilic alkyl chloride that can generate false-positive screening hits through non-specific covalent modification of protein targets . The target compound's TPSA of 22.1 Ų is well below the commonly cited 60 Ų threshold for blood-brain barrier penetration, supporting its use in CNS-targeted libraries, while its XLogP3 of 3.9 provides sufficient lipophilicity for membrane partitioning without reaching levels (>5) associated with poor solubility and high metabolic clearance [1].

Diversity-Oriented Synthesis with Three Orthogonal Handles

The compound's three chemically distinct diversification vectors (C-2 chloro for cross-coupling, C-3 ethyl for potential C–H activation, and C-7 methoxy for O-demethylation/alkylation) enable the generation of structurally diverse compound libraries from a single starting material . This multi-vector functionality surpasses the synthetic utility of di-substituted analogs such as 2-chloro-3-ethylquinoline and 2-chloro-7-methoxyquinoline, which each offer only two addressable positions. The 2-chloro group has been experimentally validated as a directing group for regioselective metalation under LDA conditions, providing a literature-precedented pathway for C-3 and C-4 elaboration .

Antimalarial Probe Development with 7-Methoxy Quinoline Scaffolds

For antimalarial research groups building on established SAR showing that the 7-methoxy substituent enhances anti-Plasmodium potency by 3- to 8-fold relative to non-methoxylated quinoline scaffolds , this compound provides the 7-methoxy group in a substitution pattern that also incorporates a synthetically enabling 2-chloro handle and a 3-ethyl group that may confer additional steric or lipophilic contributions to target binding. The 7-methoxy group has been reported to produce anti-Plasmodium activity comparable to the 7-chloro motif found in chloroquine in certain 4-aminoquinoline contexts [1], making this compound a relevant scaffold for exploring non-4-aminoquinoline antimalarial chemotypes. However, users should note that no compound-specific P. falciparum IC50 data have been published, and biological validation must be conducted de novo.

Fragment-Based and HTS Library Compound Selection

With a molecular weight of 221.68, rotatable bond count of 2, H-bond acceptor count of 2, and H-bond donor count of 0 , this compound occupies a favorable region of drug-like chemical space suitable for inclusion in fragment-based screening libraries or as a core scaffold for HTS library enumeration. Its intermediate rotatable bond count (nRotB = 2) balances conformational pre-organization (favorable for binding thermodynamics) with sufficient flexibility to adapt to diverse binding site geometries [1]. These computed properties, combined with the absence of structural alerts (no alkyl chloride, no nitro groups, no anilines), make it a clean starting point for hit expansion relative to analogs carrying reactive functional groups.

Application
Selection Property
Validation Focus
Hit-to-lead CNS/intracellular quinoline scaffold
Moderate lipophilicity, low TPSA, absence of electrophilic alkyl chloride
Permeability and assay interference review vs. chloroethyl analogs
Diversity-oriented synthesis
Three orthogonal synthetic handles (Cl, Et, OMe)
Regioselective metalation and cross-coupling outcome verification
Antimalarial probe development
7-Methoxy group for SAR-driven scaffold prioritization
Compound-specific P. falciparum IC50 determination and class-level SAR comparison
Fragment-based / HTS library inclusion
Favorable drug-like profile (MW 221.68, nRotB 2, HBA 2, HBD 0, no structural alerts)
Binding thermodynamics and adaptability review; absence of reactive groups

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